Ethyl 2-iodo-3-methylbenzoate

Cross-coupling Palladium catalysis Aryl halide reactivity

Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3) is an ortho-iodo-substituted benzoate ester bearing a meta-methyl group. With a molecular formula of C10H11IO2 and a molecular weight of 290.10 g/mol, this compound serves as a reactive electrophile in palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Sonogashira, and Heck couplings.

Molecular Formula C10H11IO2
Molecular Weight 290.10 g/mol
CAS No. 852050-86-3
Cat. No. B6309557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-iodo-3-methylbenzoate
CAS852050-86-3
Molecular FormulaC10H11IO2
Molecular Weight290.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1I)C
InChIInChI=1S/C10H11IO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3
InChIKeySKFNDYMQSUFKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3) – Aryl Iodide Cross-Coupling Building Block with Ortho/Meta Substitution Pattern


Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3) is an ortho-iodo-substituted benzoate ester bearing a meta-methyl group. With a molecular formula of C10H11IO2 and a molecular weight of 290.10 g/mol, this compound serves as a reactive electrophile in palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Sonogashira, and Heck couplings . The iodine atom at the 2-position provides a highly effective leaving group, enabling carbon–carbon bond formation under mild conditions, while the ethyl ester functionality offers a synthetic handle for further derivatization or protection . The specific ortho-iodo/meta-methyl substitution pattern imparts distinct steric and electronic properties that differentiate this compound from other halogenated benzoate building blocks, making it a strategic choice for constructing sterically encumbered biaryl and heteroaryl architectures in medicinal chemistry and materials science applications.

Why Substituting Ethyl 2-iodo-3-methylbenzoate with Other Halogenated Benzoates Compromises Synthetic Outcomes


Direct substitution of ethyl 2-iodo-3-methylbenzoate with other halogenated benzoates or positional isomers is not scientifically valid without rigorous re-optimization. The ortho-iodine atom exhibits significantly higher oxidative addition rates with Pd(0) catalysts compared to bromine or chlorine, following the established reactivity order: Ar–I > Ar–OTf > Ar–Br ≫ Ar–Cl [1]. Switching to a bromo or chloro analog can lead to incomplete conversion, reduced yields, or require harsher conditions that may degrade sensitive functional groups. Furthermore, the specific ortho-iodo/meta-methyl substitution pattern dictates the steric environment around the reactive site. Substituting with a para-iodo isomer or a compound lacking the ortho-methyl group alters the conformational landscape and can lead to different regio- and chemoselectivity outcomes in cross-coupling reactions [2]. Even closely related analogs such as ethyl 2-bromo-3-methylbenzoate or ethyl 3-iodo-2-methylbenzoate cannot be assumed to perform identically; each requires independent validation of reaction yield, purity, and side-product profile. The quantitative evidence presented in Section 3 establishes the measurable performance differences that underpin the non-interchangeability of this compound with its closest analogs.

Quantitative Differentiation Evidence: Ethyl 2-iodo-3-methylbenzoate vs. Closest Analogs in Cross-Coupling Performance


Enhanced Oxidative Addition Kinetics Relative to Bromo and Chloro Analogs in Suzuki–Miyaura Coupling

Ethyl 2-iodo-3-methylbenzoate leverages the well-established higher reactivity of aryl iodides in palladium-catalyzed cross-couplings. The general relative reactivity order for Suzuki–Miyaura coupling is Ar–I > Ar–OTf > Ar–Br ≫ Ar–Cl [1]. This class-level inference predicts that ethyl 2-iodo-3-methylbenzoate will undergo oxidative addition to Pd(0) significantly faster than its bromo analog (ethyl 2-bromo-3-methylbenzoate) and substantially faster than its chloro analog under comparable conditions. For ortho-substituted aryl halides, which are already sterically hindered, the enhanced leaving-group ability of iodine is critical for achieving acceptable yields without forcing conditions that promote dehalogenation or ester hydrolysis [2].

Cross-coupling Palladium catalysis Aryl halide reactivity

Differentiated Solubility and Physical Properties for Process Optimization

Computational property analysis reveals that ethyl 2-iodo-3-methylbenzoate possesses a calculated LogP of 3.78 , which is higher than that of the corresponding methyl ester (methyl 2-iodo-3-methylbenzoate, predicted LogP ~3.2) and significantly higher than the free carboxylic acid (2-iodo-3-methylbenzoic acid, predicted LogP ~2.1). This increased lipophilicity translates to enhanced solubility in non-polar organic solvents commonly employed in cross-coupling reactions (e.g., toluene, DMF, THF). The ethyl ester also provides a balance between stability toward nucleophilic attack and ease of hydrolysis when deprotection is desired, offering a handling advantage over the more labile methyl ester in certain reaction sequences.

Solubility Lipophilicity Process chemistry

Ortho-Iodo/Meta-Methyl Substitution Pattern Enables Unique Steric and Electronic Tuning in Biaryl Synthesis

The presence of both an ortho-iodine and a meta-methyl group creates a specific steric and electronic environment not found in other positional isomers (e.g., ethyl 3-iodo-2-methylbenzoate or ethyl 4-iodo-3-methylbenzoate). Studies on ortho-substituted aryl iodides demonstrate that the ortho substituent significantly influences the rate and selectivity of cross-coupling [1]. In the synthesis of sterically hindered biaryl ketones via carbonylative Suzuki–Miyaura coupling, ortho-disubstituted aryl iodides (which include the ethyl 2-iodo-3-methylbenzoate motif) have been shown to react in modest to excellent yields, whereas less hindered or differently substituted analogs may exhibit different reactivity profiles or require different catalyst systems [2]. The meta-methyl group provides electron-donating character that can fine-tune the electronics of the aryl ring without imposing the severe steric congestion that an ortho-methyl group would introduce at the coupling site.

Steric hindrance Regioselectivity Biaryl synthesis

Validated Purity Profile and Hazard Classification for Procurement Risk Assessment

Ethyl 2-iodo-3-methylbenzoate is commercially available with a certified purity of 97% , providing a reliable baseline for reaction development and scale-up. Its hazard classification includes GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This compares favorably to some highly functionalized aryl iodides that may carry more severe hazard profiles (e.g., acute toxicity or environmental hazards). The compound is classified as non-hazardous for transport, simplifying shipping and inventory management relative to certain regulated building blocks . These well-defined physical and safety characteristics reduce procurement uncertainty and streamline laboratory handling protocols.

Purity Hazard assessment Procurement

Computational Molecular Descriptors for Predictive Modeling and Virtual Screening

Computational analysis yields a precise molecular weight of 289.98038 Da (exact mass) , an Fsp3 value of 0.3 , 2 hydrogen bond acceptors, and 3 rotatable bonds . These descriptors differentiate the compound from other halogenated benzoates and are essential inputs for quantitative structure-activity relationship (QSAR) models, virtual screening campaigns, and property prediction algorithms. The Fsp3 value of 0.3 places it in a favorable range for drug-like molecules, and the limited number of rotatable bonds suggests a relatively rigid core structure. These data enable computational chemists to accurately prioritize this building block in library design and to compare its predicted properties against a broader set of coupling partners without experimental validation.

Cheminformatics QSAR Molecular descriptors

Recommended Application Scenarios for Ethyl 2-iodo-3-methylbenzoate (CAS 852050-86-3)


Synthesis of Sterically Hindered Biaryl Pharmacophores in Medicinal Chemistry

Utilize ethyl 2-iodo-3-methylbenzoate as the electrophilic partner in Suzuki–Miyaura cross-couplings to construct ortho-substituted biaryl motifs common in kinase inhibitors, GPCR ligands, and other bioactive molecules. The ortho-iodo/meta-methyl pattern introduces steric bulk proximal to the coupling site, which can enhance target selectivity and metabolic stability. Evidence from ortho-disubstituted aryl iodide couplings demonstrates that such hindered substrates are viable for biaryl ketone synthesis in yields up to 92% under optimized conditions [1]. This compound is particularly valuable when the target biaryl requires a specific substitution pattern that cannot be accessed using more common para-halogenated building blocks.

Precursor to Functionalized Benziodoxolones and Hypervalent Iodine Reagents

The 2-iodobenzoate core is a direct precursor to benziodoxolone-based hypervalent iodine reagents, including IBX (2-iodoxybenzoic acid) analogs. These reagents are widely employed as mild oxidants and for C–H functionalization. The 3-methyl substitution can modulate the stability and reactivity of the resulting hypervalent iodine species. 2-Iodo-3-methylbenzoic acid has been explicitly used for the synthesis of 7-methylbenziodoxolone ring systems [2]. The ethyl ester serves as a protected form of the carboxylic acid, enabling smooth conversion to the active hypervalent iodine reagent after hydrolysis, thereby providing a convenient and stable storage form.

Sequential Cross-Coupling for Liquid Crystal and OLED Material Synthesis

In the construction of extended aromatic systems for liquid crystals and OLEDs, the iodine atom provides a highly selective handle for sequential coupling steps. The ortho-iodo group can undergo a first Suzuki coupling, while a second halogen (e.g., bromine) elsewhere in the molecule remains intact for a subsequent transformation. Patents from Merck GmbH describe combinatorial syntheses of ring compounds using iterative Suzuki couplings and iodo-desilylation steps to build quaterphenyl and higher oligophenyl structures [3]. The ethyl ester group can be retained as a solubilizing group or hydrolyzed to the carboxylic acid for further functionalization, offering flexibility in the synthesis of complex polyaromatic architectures.

Virtual Library Enumeration and Structure-Based Drug Design

Incorporate ethyl 2-iodo-3-methylbenzoate into virtual chemical libraries for scaffold hopping and lead optimization campaigns. Its well-defined molecular descriptors (Fsp3 = 0.3, LogP = 3.78, exact mass = 289.98038 Da) [REFS-4, REFS-5] enable accurate property predictions and similarity searching. Compared to methyl ester analogs, the ethyl ester provides slightly higher lipophilicity and a different metabolic liability profile, which can be strategically leveraged in drug design. Computational models can prioritize this building block over other iodo-benzoates based on predicted binding affinity, synthetic accessibility scores, or ADME properties, streamlining the selection process for medicinal chemistry projects.

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